Cas no 1259127-06-4 (2-[1-(2-Fluoropyridine-4-carbonyl)piperidin-3-yl]-1,3-benzoxazole)

2-[1-(2-Fluoropyridine-4-carbonyl)piperidin-3-yl]-1,3-benzoxazole is a heterocyclic compound featuring a benzoxazole core linked to a fluoropyridine-substituted piperidine moiety. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and drug discovery. The fluoropyridine group enhances metabolic stability and binding affinity, while the benzoxazole scaffold contributes to rigidity and π-stacking interactions. The compound's well-defined stereochemistry and functional group diversity allow for precise modifications in lead optimization. Its synthetic versatility enables applications in developing kinase inhibitors, receptor modulators, and other biologically active agents. The presence of fluorine further improves bioavailability and pharmacokinetic properties, making it a promising candidate for pharmaceutical research.
2-[1-(2-Fluoropyridine-4-carbonyl)piperidin-3-yl]-1,3-benzoxazole structure
1259127-06-4 structure
Product name:2-[1-(2-Fluoropyridine-4-carbonyl)piperidin-3-yl]-1,3-benzoxazole
CAS No:1259127-06-4
MF:C18H16FN3O2
MW:325.336947441101
CID:6076404
PubChem ID:51128018

2-[1-(2-Fluoropyridine-4-carbonyl)piperidin-3-yl]-1,3-benzoxazole Chemical and Physical Properties

Names and Identifiers

    • AKOS034699379
    • Z915807536
    • 1259127-06-4
    • EN300-26615478
    • [3-(1,3-benzoxazol-2-yl)piperidin-1-yl]-(2-fluoropyridin-4-yl)methanone
    • 2-[1-(2-fluoropyridine-4-carbonyl)piperidin-3-yl]-1,3-benzoxazole
    • 2-[1-(2-Fluoropyridine-4-carbonyl)piperidin-3-yl]-1,3-benzoxazole
    • Inchi: 1S/C18H16FN3O2/c19-16-10-12(7-8-20-16)18(23)22-9-3-4-13(11-22)17-21-14-5-1-2-6-15(14)24-17/h1-2,5-8,10,13H,3-4,9,11H2
    • InChI Key: JYXOLLPZVZLTCK-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=CN=1)C(N1CCCC(C2=NC3C=CC=CC=3O2)C1)=O

Computed Properties

  • Exact Mass: 325.12265492g/mol
  • Monoisotopic Mass: 325.12265492g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 2
  • Complexity: 464
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 59.2Ų

2-[1-(2-Fluoropyridine-4-carbonyl)piperidin-3-yl]-1,3-benzoxazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26615478-0.05g
2-[1-(2-fluoropyridine-4-carbonyl)piperidin-3-yl]-1,3-benzoxazole
1259127-06-4 95.0%
0.05g
$212.0 2025-03-20

2-[1-(2-Fluoropyridine-4-carbonyl)piperidin-3-yl]-1,3-benzoxazole Related Literature

Additional information on 2-[1-(2-Fluoropyridine-4-carbonyl)piperidin-3-yl]-1,3-benzoxazole

2-[1-(2-Fluoropyridine-4-carbonyl)piperidin-3-yl]-1,3-benzoxazole: A Comprehensive Overview

The compound 2-[1-(2-fluoropyridine-4-carbonyl)piperidin-3-yl]-1,3-benzoxazole, identified by the CAS number 1259127-06-4, is a highly specialized organic molecule with significant potential in the fields of pharmaceuticals and materials science. This compound has garnered attention due to its unique structural features and promising biological activities, making it a subject of extensive research in recent years.

The molecular structure of this compound is characterized by a benzoxazole core, which is a fused bicyclic system consisting of a benzene ring and an oxazole ring. The oxazole ring contains an oxygen atom and a nitrogen atom, contributing to its aromaticity and reactivity. Attached to the benzoxazole core is a piperidine ring, which is a six-membered saturated ring containing one nitrogen atom. The piperidine ring is further substituted with a fluoropyridine moiety at the 4-position of the pyridine ring.

The presence of the fluorine atom in the pyridine ring introduces electronic effects that can influence the compound's reactivity and bioavailability. Fluorine substitution is known to enhance lipophilicity and improve drug-like properties, making this compound an attractive candidate for drug development. Recent studies have highlighted its potential as a modulator of various biological targets, including kinases and G-protein coupled receptors (GPCRs), which are critical in disease pathways such as cancer and inflammation.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the benzoxazole core. This is followed by the introduction of the piperidine ring through nucleophilic substitution or coupling reactions. The final step involves the incorporation of the fluoropyridine group, which can be achieved through various methods such as Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Researchers have optimized these steps to achieve high yields and purity, ensuring that the compound meets stringent quality standards for preclinical and clinical studies.

In terms of biological activity, this compound has demonstrated potent inhibitory effects against several enzymes and receptors. For instance, studies have shown that it exhibits selective inhibition against certain kinases involved in cell proliferation and survival pathways. This makes it a promising candidate for anti-cancer therapies, particularly in targeting cancers with specific genetic mutations or overexpression of these kinases.

Beyond its pharmacological applications, this compound has also been explored for its potential in materials science. Its unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). Recent advancements in synthetic methods have enabled the scalable production of this compound, facilitating its integration into device fabrication processes.

The structural versatility of this compound allows for further modifications to enhance its properties. For example, researchers have investigated the impact of substituting different groups on the benzoxazole or pyridine rings on its bioactivity and stability. These studies have provided valuable insights into structure-activity relationships (SAR), guiding the design of more potent and selective derivatives.

In conclusion, 2-[1-(2-fluoropyridine-4-carbonyl)piperidin-3-yl]-1,3-benzoxazole represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique chemical structure, combined with its promising biological and electronic properties, positions it as a key player in both pharmaceutical and materials science research. As ongoing studies continue to uncover new insights into its potential uses, this compound is poised to make significant contributions to advancing modern medicine and technology.

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